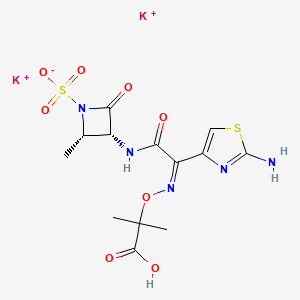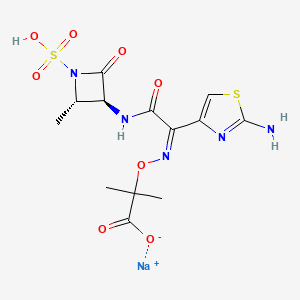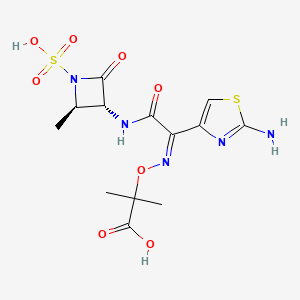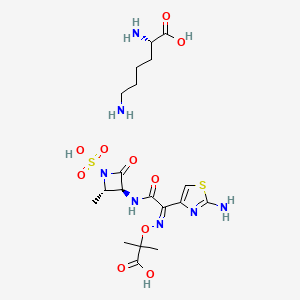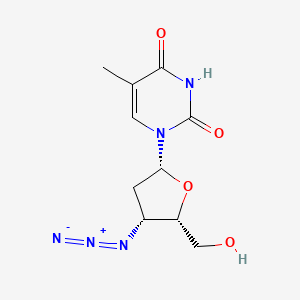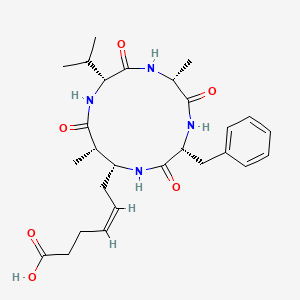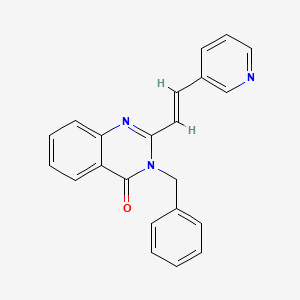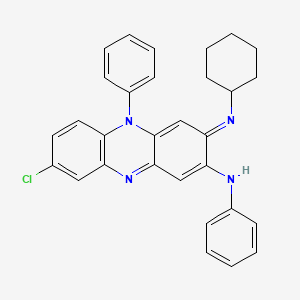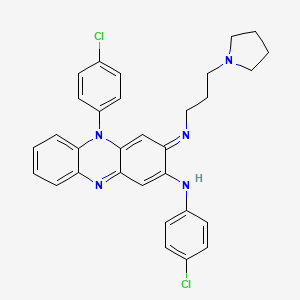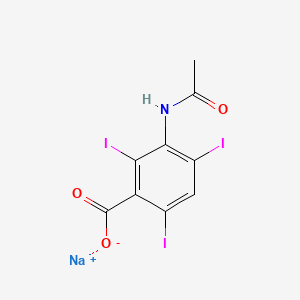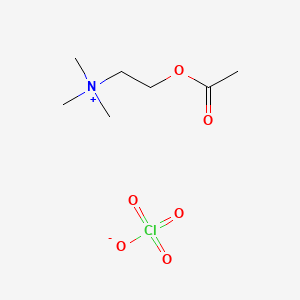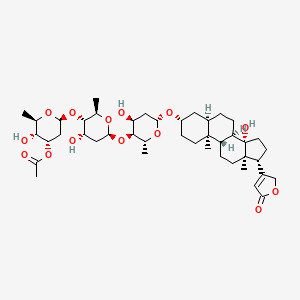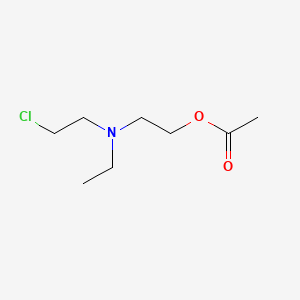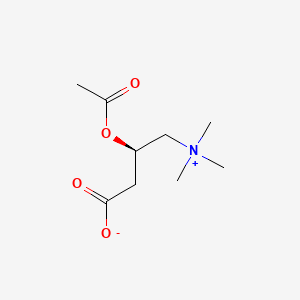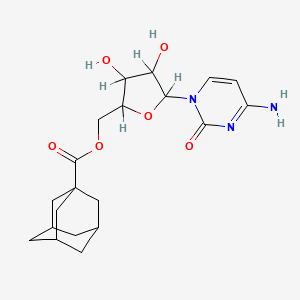
Adamotyl ara-C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantoylcytarabine is abioactive chemical.
Applications De Recherche Scientifique
1. Antineoplastic Agent and Acute Leukemia Treatment
Adamotyl ara-C, also known as cytosine arabinoside (ara-C), is a significant nucleoside analog used in treating acute leukemia and other hematopoietic malignancies. Its effectiveness hinges on its conversion into ara-CTP, which interferes with DNA polymerases and is incorporated into elongating DNA strands, leading to DNA fragmentation and cell death via apoptosis (Grant, 1998).
2. Relationship with DNA Damage and Cell Lethality
The cytotoxicity of ara-C in leukemic cells is closely linked to its incorporation into DNA. This incorporation acts as a chain terminator and is directly related to the inhibition of DNA synthesis. The cellular lethality of ara-C is most predictive when considering its incorporation into DNA (Kufe, Spriggs, Egan, & Munroe, 1984).
3. Interaction with Topoisomerase I
Ara-C has been found to enhance topoisomerase I cleavage complexes, particularly when incorporated next to a topoisomerase cleavage site in DNA. This interaction suggests a potential mechanism for ara-C cytotoxicity, involving both inhibition of DNA religation and trapping of topoisomerase cleavage complexes in leukemia cells (Pourquier et al., 2000).
4. Mechanism of DNA Replication Inhibition
Research on the structural impact of ara-C on DNA reveals that its incorporation into DNA affects the DNA double helix's alignment, hampering the religation process in DNA replication. This misalignment is significant in understanding ara-C's role in inhibiting DNA replication and its antileukemic effects (Chrencik et al., 2003).
5. Radiosensitivity and DNA Repair Inhibition
Ara-C also plays a role in radiosensitivity, particularly in lymphocytes exposed to gamma-rays and fast neutrons. Its use enhances the frequency of chromosomal aberrations, suggesting its impact on DNA repair processes. The differential response to ara-C after irradiation with gamma-rays and neutrons provides insights into its mechanism of action in DNA repair inhibition (Fábry & Coton, 1985).
6. Gene Therapy and Chemotherapy Sensitization
In gene therapy research, ara-C has been shown to sensitize glioma cells to cytotoxic effects when combined with deoxycytidine kinase gene transduction. This indicates potential strategies for enhancing ara-C's effectiveness in treating solid tumors through chemosensitization (Manome et al., 1996).
Propriétés
Numéro CAS |
23113-01-1 |
|---|---|
Nom du produit |
Adamotyl ara-C |
Formule moléculaire |
C20H27N3O6 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl adamantane-1-carboxylate |
InChI |
InChI=1S/C20H27N3O6/c21-14-1-2-23(19(27)22-14)17-16(25)15(24)13(29-17)9-28-18(26)20-6-10-3-11(7-20)5-12(4-10)8-20/h1-2,10-13,15-17,24-25H,3-9H2,(H2,21,22,27) |
Clé InChI |
NMANUXYHRYVLDW-UITAOGKOSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)C(=O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
adamantoylcytarabine adamantoylcytarabine monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



